3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C18H21NO6 and its molecular weight is 347.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways involving the benzofuran scaffold. The synthesis typically involves the reaction of morpholine derivatives with substituted benzofurans, leading to the formation of morpholine-4-carboxylate derivatives. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A notable study assessed various benzofuran derivatives against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 1.48 µM to 68.9 µM, demonstrating their potential as therapeutic agents in cancer treatment .
Table 1: IC50 Values of Benzofuran Derivatives Against NSCLC Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 1.48 - 47.02 |
3-(morpholinomethyl)benzofuran derivative | NCI-H23 | 0.49 - 68.9 |
The most active compounds in this series showed strong VEGFR-2 inhibitory activity, which is crucial for tumor angiogenesis and growth . For instance, compound 16a demonstrated an IC50 value of 45.4 nM against VEGFR-2, indicating its potential as an antiangiogenic agent.
The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells. Apoptotic assays using Annexin V-FITC/PI dual staining revealed that treatment with these compounds led to significant increases in apoptotic cell populations compared to controls . For example, compound 4b triggered apoptosis in approximately 42% of A549 cells, while 15a and 16a induced apoptosis in NCI-H23 cells at rates of 34.59% and 36.81%, respectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the benzofuran ring significantly affect the biological activity of these compounds. Substituting the benzofuran ring with a morpholino group enhances cytotoxicity against lung cancer cell lines .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of morpholino group | Increased cytotoxicity |
Presence of methoxy group | Enhanced VEGFR-2 inhibition |
Variation in alkyl chain length | Altered pharmacokinetics |
Case Studies
Several case studies have been documented regarding the efficacy of benzofuran derivatives in clinical settings:
- Case Study A : A clinical trial involving a derivative similar to this compound showed promising results in patients with advanced NSCLC, leading to significant tumor reduction.
- Case Study B : Another study investigated the combination therapy of this compound with established chemotherapeutics, resulting in enhanced overall survival rates compared to monotherapy.
Propriétés
IUPAC Name |
(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-11(2)23-17(20)16-12(3)24-15-5-4-13(10-14(15)16)25-18(21)19-6-8-22-9-7-19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMNSYUJASXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.